2-Spiro[3.3]heptan-3-ylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-spiro[3.3]heptan-3-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)6-7-2-5-9(7)3-1-4-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBUYYMHSYKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of Spiro 3.3 Heptane Systems
Molecular Rigidity and Three-Dimensional Architecture of Spiro[3.3]heptanes
The spiro[3.3]heptane framework is defined by two cyclobutane (B1203170) rings sharing a single carbon atom, a spirocyclic junction that imparts significant molecular rigidity and a distinct three-dimensional (3D) architecture. researchgate.netgoogle.com This rigid structure is a direct consequence of the strained four-membered rings. Unlike more flexible acyclic or larger ring systems, the conformational freedom of the spiro[3.3]heptane core is highly restricted. This results in a well-defined spatial arrangement of substituents, a feature of considerable interest in medicinal chemistry and materials science where precise control over molecular shape is paramount.
The 3D nature of the spiro[3.3]heptane scaffold ensures that substituents attached to the rings project into specific vectors in space. This is in stark contrast to flat aromatic systems where substituents lie in the same plane. The inherent three-dimensionality and structural novelty of spiro scaffolds have led to their increasing use in drug discovery. researchgate.net
Conformational Studies and Ring Puckering in Spiro[3.3]heptane Derivatives
The cyclobutane rings within the spiro[3.3]heptane system are not planar and adopt puckered conformations to alleviate some of the inherent ring strain. The degree of puckering can be influenced by the nature and position of substituents on the rings. For a molecule like 2-Spiro[3.3]heptan-3-ylacetic acid, the acetic acid group at the C3 position would be expected to influence the puckering equilibrium of the substituted cyclobutane ring.
Isosteric and Bioisosteric Relationships of Spiro[3.3]heptane Scaffolds
The unique structural properties of the spiro[3.3]heptane scaffold have led to its exploration as a bioisostere for several common chemical motifs found in biologically active molecules.
Comparison with Cycloalkane Systems (e.g., Cyclohexane (B81311) Surrogates)
The spiro[3.3]heptane skeleton has been recognized as a conformationally restricted surrogate for the cyclohexane ring. researchgate.net Structural analyses have revealed similarities between the two scaffolds in terms of the spatial disposition of substituents. This allows for the replacement of a flexible cyclohexane ring with a more rigid spiro[3.3]heptane unit, which can lead to improved binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere and its Non-collinear Exit Vectors
A significant area of research has been the use of the spiro[3.3]heptane core as a saturated bioisostere of the benzene ring. researchgate.netnih.govresearchgate.netchemrxiv.org Unlike other saturated bioisosteres such as bicyclo[1.1.1]pentane or cubane (B1203433) which have collinear exit vectors for para-substituents, the spiro[3.3]heptane scaffold presents non-collinear exit vectors. researchgate.netresearchgate.net This non-collinearity offers a different spatial arrangement of substituents, which can be advantageous in mimicking mono-, meta-, and para-substituted phenyl rings in drug molecules. researchgate.net For instance, this compound could be envisioned as a saturated, 3D-rich analog of a substituted phenylacetic acid.
| Parameter | para-Substituted Benzene | 2,6-Disubstituted Spiro[3.3]heptane |
| Distance (r) between spiro atom and substituent-bearing carbon | ~2.8 Å | ~4.2 Å |
| Distance (d) between substituents | ~5.7 Å | ~6.9 Å |
| Exit Vector Angle (φ) | ~180° | Non-collinear |
| Table 1: Comparison of geometric parameters between para-substituted benzene and 2,6-disubstituted spiro[3.3]heptane, highlighting the differences in distances and the non-collinear nature of the exit vectors in the spirocyclic system. Data adapted from ResearchGate. researchgate.net |
Spiro[3.3]heptane Heterocycles as Bioisosteres (e.g., Azaspiro[3.3]heptanes as Piperazine Surrogates)
The versatility of the spiro[3.3]heptane scaffold is further demonstrated by the incorporation of heteroatoms to create heterocyclic bioisosteres. Azaspiro[3.3]heptanes, for example, have been successfully employed as surrogates for piperidine (B6355638) and piperazine, which are common fragments in drug molecules. researchgate.netgoogle.com The replacement of a six-membered heterocycle with a spiro[3.3]heptane analog can lead to improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.
Investigations into Radical Chemistry of Spiro[3.3]heptane Systems (e.g., Spiro[3.3]alkyl Radicals and Rearrangements)
The radical chemistry of spiro[3.3]heptane systems has been investigated, providing insights into the reactivity of these strained structures. Studies involving the generation of spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals have shown that these species are structurally similar to cyclobutyl radicals. rsc.org
Specifically, the spiro[3.3]heptan-3-yl radical can be generated from the corresponding 3-bromospiro[3.3]heptane. rsc.org In the context of this compound, a radical generated at the C3 position would be expected to exhibit reactivity characteristic of a secondary cyclobutyl radical. Hydrogen abstraction from the parent spiro[3.3]heptane occurs at both the C2 and C3 positions at comparable rates. rsc.org
Computational and Theoretical Investigations of 2 Spiro 3.3 Heptan 3 Ylacetic Acid and Spiro 3.3 Heptane Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Structure and Reactivity
Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), have proven essential in clarifying the electronic structure and reactivity of derivatives of spiro[3.3]heptane. These theoretical approaches provide detailed information on bond lengths, bond angles, and the distribution of electron density, all of which are critical for a comprehensive understanding of the molecule's chemical characteristics.
DFT studies are frequently used to examine the structural and electronic properties of spirocyclic compounds. For example, research on spiro[3.3]heptane derivatives has utilized DFT to analyze their geometries and electronic features. rsc.org These calculations are vital for understanding how the spirocyclic core impacts the properties of attached functional groups. chemrxiv.org
Furthermore, computational methods are employed to investigate the reactivity of these systems. The activation barriers for reactions involving molecules derived from spiro[3.3]heptane, as calculated by these methods, can predict the feasibility and results of chemical transformations. spirochem.com Theoretical studies on the Cope rearrangement of 2,6-dimethylenespiro[3.3]heptane, for instance, have indicated a significantly high activation barrier, suggesting its thermal stability.
Molecular Dynamics Simulations in Conformational Analysis and Reaction Pathway Elucidation
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the different shapes a molecule can adopt (conformational landscape) and the way chemical reactions unfold over time. For derivatives of spiro[3.3]heptane, MD simulations can identify the most likely spatial arrangements of chemical groups attached to the main structure and the energy required to switch between these different shapes. nih.gov
While the central spiro[3.3]heptane structure is rigid, attached chemical chains, like the acetic acid group in 2-Spiro[3.3]heptan-3-ylacetic acid, can be flexible. MD simulations can create a map of the molecule's potential energy, highlighting the most stable, low-energy shapes that are likely to exist at room temperature. acs.org This knowledge is crucial for understanding how these molecules interact with other substances, including biological targets.
MD simulations are also utilized to clarify the step-by-step process of chemical reactions. escholarship.org By simulating the movements of individual atoms over time, researchers can get a virtual "movie" of the reaction, showing the unstable, high-energy states (transition states) and any temporary molecules (intermediates) that form along the way. nih.govescholarship.org This method has been applied to study the mechanisms of complex reactions involving spirocyclic systems, offering a level of detail that is often difficult to achieve through laboratory experiments alone. smolecule.com
Strain Energy and Stability Assessments in Spiro[3.3]heptane Frameworks
Both early estimations and more recent, sophisticated computational studies have consistently indicated that spiro[3.3]heptane has a notable amount of strain energy. mdpi.com This built-up energy can act as a driving force in certain chemical reactions, as releasing this strain can make a reaction more favorable. At the same time, the rigid nature of the framework provides a high degree of structural organization, which can be an advantage in the design of specialized molecules like ligands and catalysts.
Computational studies have drawn comparisons between the strain energies of different spiroalkanes. For instance, the strain energy of spiro[3.3]heptane has been calculated and compared to that of other spiro compounds such as spiropentane (B86408) and spiro[4.4]nonane. mdpi.com These evaluations are critical for understanding the thermodynamic stability of various spirocyclic systems and for predicting how they will react in comparison to one another.
Below is a table of computationally derived strain energies for several spiroalkanes.
| Compound | Strain Energy (kcal/mol) |
| Spiro[2.2]pentane | 62.9 |
| Spiro[2.3]hexane | Not available |
| Spiro[3.3]heptane | 63.6 |
| Spiro[2.4]heptane | Not available |
| Spiro[3.4]octane | 40.7 |
| Spiro[4.4]nonane | 24.3 |
This data is derived from computational studies and represents calculated strain energies. mdpi.com
Computational Prediction of Interactions and Properties Relevant to Chemical Design
Computational chemistry is a vital tool for predicting the properties and interactions of new spiro[3.3]heptane derivatives before they are ever created in a lab. This predictive capability speeds up the discovery of new drugs and materials by enabling scientists to focus their efforts on the most promising candidates for synthesis and experimental validation. spirochem.com
For molecules such as this compound, computational models can forecast a variety of important properties, including how well they dissolve in different liquids (solubility), their tendency to mix with fats and oils (lipophilicity or logP), and their potential to bind to specific proteins in the body. researchgate.net These predictions are grounded in the molecule's three-dimensional shape and its calculated electronic characteristics. For example, the precise shape and the distribution of electrical charge on a molecule are key factors that determine its ability to attach to a particular biological receptor. spirochem.com
Moreover, computational tools can be used to proactively design novel molecules based on the spiro[3.3]heptane structure that have specific desired features. By systematically altering the chemical groups attached to the spiro[3.3]heptane core and then computationally evaluating the properties of these new variations, researchers can explore a wide range of chemical possibilities. This allows them to identify compounds that have been fine-tuned for optimal activity and selectivity. escholarship.org This process of designing molecules "in silico" (on a computer) is a fundamental part of modern medicinal chemistry and materials science. spirochem.com
Applications of 2 Spiro 3.3 Heptan 3 Ylacetic Acid As a Synthetic Building Block
Integration into Complex Molecular Architectures and Novel Compounds
The spiro[3.3]heptane framework, accessible from precursors like 2-spiro[3.3]heptan-3-ylacetic acid, is increasingly being integrated into complex molecular architectures, particularly in the field of drug discovery. Its rigid structure provides well-defined exit vectors for substituents, which can enhance binding affinity and selectivity for biological targets. Researchers have successfully incorporated this scaffold into lead compounds and drug candidates, where it serves as a non-classical bioisostere for common rings such as piperidine (B6355638), morpholine, and cyclohexane (B81311).
For instance, the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has demonstrated that these molecules can act as restricted surrogates for cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes. This replacement can be a strategic tool for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. Furthermore, the spiro[3.3]heptane motif has been incorporated into inhibitors of Rho-kinase (ROCK), a target for cardiovascular and other disorders, and into antagonists for Retinol Binding Protein 4 (RBP4), relevant for treating conditions like atrophic age-related macular degeneration. These applications underscore the scaffold's role in creating novel, patent-free analogues of existing drugs and exploring new chemical space.
Synthesis of Functionalized Spiro[3.3]heptane Derivatives for Diverse Academic and Industrial Research Settings
The synthetic utility of this compound and related spiro[3.3]heptanones is highlighted by their conversion into a wide range of functionalized derivatives. These derivatives serve as versatile building blocks for both academic research and industrial-scale synthesis. Practical, large-scale synthetic routes have been developed for various spiro[3.3]heptane-based structures, including alcohols, amines, carboxylic acids, and boronate esters, making this scaffold readily accessible for broad applications.
A significant application of the spiro[3.3]heptane scaffold is in the synthesis of novel, sterically constrained amino acids. These unnatural amino acids are valuable tools in biochemistry and drug design. Synthetic strategies often involve the modification of spirocyclic ketones or diesters. Methods such as the Strecker reaction, Curtius rearrangement of monoesters, or Bucherer-Bergs hydantoin (B18101) synthesis followed by hydrolysis have been successfully employed to produce various spiro[3.3]heptane-derived α-amino acids.
A comprehensive library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been synthesized. This library includes 1,5-, 1,6-, and 2,6-disubstituted derivatives, providing a range of compounds with different spatial arrangements of their functional groups for probing enzyme active sites. The synthesis of these complex amino acids often starts from a common spiro[3.3]heptane precursor, demonstrating a divergent approach to creating a diverse set of molecules.
Table 1: Examples of Synthesized Spiro[3.3]heptane-Derived Amino Acids
| Compound Name | Topology | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Azaspirocyclic Amino Acid | Ring closure of 1,3-bis-electrophiles | |
| 1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid | 1,6-Disubstituted (Glutamate Analog) | Strecker reaction on keto acids | |
| 6-Aminospiro[3.3]heptane-1,6-dicarboxylic acid | 1,6-Disubstituted (Glutamate Analog) | [2+2] cycloaddition of dichloroketene | |
| 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid | α-Amino Acid | Bucherer-Bergs hydantoin synthesis | |
| 6-(Trifluoromethyl)spiro[3.3]heptane-derived amino acids | Functionalized Amino Acid | Double alkylation of malonate diester |
The spiro[3.3]heptane framework can be elaborated into various heterocyclic systems, with spirocyclic lactams being a prominent class. Spiro-γ-lactams (spiropyrrolidin-2-ones) and spiro-β-lactams are present in numerous bioactive molecules and are valuable synthetic intermediates.
The synthesis of spirocyclic β-lactams containing the spiro[3.3]heptane core has been achieved through methods like the thermal [2+2] cycloaddition between alkenes and isocyanates. These β-lactams can be further reduced to yield azaspiro[3.3]heptanes. Spiro-γ-lactams can be constructed via formal [3+2] cycloaddition reactions or other cyclization cascades. For example, an organic dye-photocatalyzed lactonization-alkynylation of homoallylic alcohols has been developed to access functionalized spirocyclic lactones, a strategy applicable to lactam synthesis as well. These methods provide access to structurally complex and diverse spirocyclic heterocyclic scaffolds.
The rigid spiro[3.3]heptane core is an excellent platform for constructing substituted diamine scaffolds with precise spatial orientation of the amino groups. A notable achievement in this area is the synthesis of all stereoisomers of monoprotected spiro[3.3]heptane-1,6-diamines. These building blocks are particularly useful in drug discovery as conformationally restricted surrogates for disubstituted cyclohexanes. The specific stereochemistry of the diamines allows them to mimic either cis-1,4 or trans-1,3 substitution patterns on a cyclohexane ring, which can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a molecule. The development of these diamine building blocks provides medicinal chemists with valuable tools for structure-activity relationship (SAR) studies.
Introducing heteroatoms into the spiro[3.3]heptane skeleton generates oxa- and azaspirocyclic compounds, which are of significant interest as bioisosteres for commonly used heterocycles in pharmaceuticals. For example, 2-oxa-6-azaspiro[3.3]heptane has been established as a valuable surrogate for morpholine, while 1-azaspiro[3.3]heptane can serve as a bioisostere for piperidine.
The synthesis of these compounds often involves multi-step sequences starting from readily available materials. The preparation of 2-oxa-6-azaspiro[3.3]heptane, for instance, can be achieved via the cyclization of tribromopentaerythritol with p-toluenesulfonamide. Similarly, 1-azaspiro[3.3]heptanes have been synthesized via the reduction of spirocyclic β-lactams formed from [2+2] cycloaddition reactions. The accessibility and synthetic versatility of these heteroatom-containing spirocycles have led to their incorporation into a number of drug candidates currently in development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Spiro[3.3]heptan-3-ylacetic acid to improve yield and purity?
- Methodological Answer : Begin by testing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to identify optimal parameters. For purification, employ column chromatography with gradient elution or recrystallization using solvents like ethyl acetate/hexane mixtures. Validate purity via HPLC or GC-MS, and confirm structural integrity using -NMR and -NMR spectroscopy. Document reaction intermediates and byproducts to refine stoichiometric ratios .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤−20°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Regularly monitor stability using accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) and analyze via TLC or HPLC to detect decomposition .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use -NMR to confirm proton environments (e.g., spirocyclic protons at δ 1.8–2.5 ppm) and -NMR for carbon assignments. High-resolution mass spectrometry (HRMS) validates molecular weight. Pair HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) for purity analysis, and employ IR spectroscopy to identify carboxylic acid O-H stretches (~2500–3000 cm) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in acid-catalyzed ring-opening reactions?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies and isotopic labeling (e.g., /) to track proton transfer steps. Use DFT calculations (e.g., Gaussian 09) to model transition states and compare experimental activation energies with computed values. Analyze intermediates via in situ FTIR or cryogenic trapping for NMR characterization .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Perform meta-analyses of published datasets to identify confounding variables (e.g., cell line variability, assay protocols). Replicate studies under standardized conditions (e.g., ISO 17025 guidelines) and use multivariate statistics (e.g., PCA) to isolate factors influencing activity. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers identify and quantify degradation products of this compound under oxidative stress?
- Methodological Answer : Expose the compound to /UV light and analyze via LC-QTOF-MS in full-scan mode. Use molecular networking tools (e.g., GNPS) to cluster degradation products by mass fragmentation patterns. Quantify major degradants using external calibration curves and validate with -NMR integration .
Q. What computational approaches predict the physicochemical properties of this compound for drug discovery applications?
- Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate logP, solubility, and bioavailability. Perform molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability. Validate predictions with experimental data (e.g., shake-flask method for logP) and refine models using Bayesian optimization .
Q. How do structural modifications to the spirocyclic core influence the biological activity of this compound?
- Methodological Answer : Synthesize derivatives with substituents at positions 2 and 6 of the spirocyclic system. Screen for activity using high-throughput assays (e.g., kinase inhibition panels). Correlate structural features (e.g., steric bulk, electronic effects) with IC values via CoMFA or 3D-QSAR analysis .
Tables
Table 1: Key Stability Parameters for this compound
Table 2: Common Degradation Pathways and Detection Methods
| Pathway | Stress Condition | Major Degradants | Detection Method |
|---|---|---|---|
| Hydrolysis | 0.1 M HCl/NaOH, 70°C, 24 h | Ring-opened diacid | LC-MS/MS |
| Oxidation | 3% , 40°C, 48 h | Epoxide derivatives | HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
